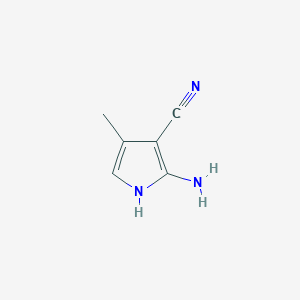

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile

Descripción

The exact mass of the compound 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 711127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-methyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-4-3-9-6(8)5(4)2-7/h3,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVGXWVMKIDEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327997 | |

| Record name | 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59146-60-0 | |

| Record name | 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile: A Mechanistic Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminopyrrole-3-carbonitrile Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with diverse biological activities. Among these, the 2-amino-4-methyl-1H-pyrrole-3-carbonitrile moiety serves as a critical building block for the synthesis of more complex heterocyclic systems, including pyrrolo[2,3-d]pyrimidines, which are analogues of purines and often exhibit potent activity as kinase inhibitors and antiviral agents. Understanding the mechanistic intricacies of its synthesis is paramount for the rational design of novel therapeutics and functional materials. This guide provides a detailed exploration of a primary synthetic route to this valuable compound, focusing on the underlying chemical principles and experimental best practices.

Core Synthesis Strategy: A Thorpe-Ziegler-Type Condensation Approach

The most convergent and mechanistically insightful pathway to 2-amino-4-methyl-1H-pyrrole-3-carbonitrile involves a base-catalyzed condensation reaction that can be classified as a variation of the Thorpe-Ziegler reaction. This reaction class is characterized by the base-mediated condensation of nitriles to form enamines or their tautomeric imine forms.[1][2] In this specific synthesis, the pyrrole ring is constructed through the strategic reaction of two key nitrile-containing precursors: α-aminopropionitrile and malononitrile .

The causality behind this choice of starting materials lies in their inherent reactivity. α-Aminopropionitrile provides the N1, C2, C5, and the C5-methyl precursor atoms of the pyrrole ring, while malononitrile furnishes the C3 and C4 atoms, along with the C3-carbonitrile group. The presence of α-hydrogens in both starting materials allows for deprotonation and the initiation of the condensation cascade.

The Reaction Mechanism: A Step-by-Step Elucidation

The synthesis proceeds through a series of well-defined, base-catalyzed steps. The overall transformation is a domino reaction sequence involving nucleophilic addition, cyclization, and tautomerization.

Step 1: Base-Catalyzed Dimerization of Malononitrile

In the presence of a suitable base, such as sodium ethoxide or piperidine, malononitrile undergoes a self-condensation to form a reactive dimer, 2-amino-1,1,3-tricyanopropene . This initial step is a Thorpe-type reaction.[1]

-

Deprotonation: The base abstracts an acidic α-proton from a molecule of malononitrile to generate a resonance-stabilized carbanion.

-

Nucleophilic Attack: This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group of a second malononitrile molecule.

-

Tautomerization: The resulting imine intermediate tautomerizes to the more stable enamine, yielding the malononitrile dimer.

Step 2: Michael Addition of α-Aminopropionitrile

The α-aminopropionitrile, also activated by the basic medium, undergoes a Michael-type addition to the electron-deficient double bond of the malononitrile dimer.

-

Nucleophilic Attack: The amino group of α-aminopropionitrile attacks the β-carbon of the α,β-unsaturated nitrile system of the dimer.

Step 3: Intramolecular Cyclization and Tautomerization

The intermediate formed from the Michael addition undergoes a rapid intramolecular cyclization.

-

Ring Closure: The carbanion generated from the deprotonation of the α-carbon of the α-aminopropionitrile moiety attacks one of the nitrile groups of the former malononitrile dimer. This step is a classic Thorpe-Ziegler cyclization.[3][4]

-

Iminopyrroline Formation: This cyclization results in the formation of a five-membered iminopyrroline intermediate.

Step 4: Tautomerization to the Aromatic Pyrrole

The iminopyrroline intermediate readily tautomerizes to the thermodynamically more stable aromatic 2-aminopyrrole system. This final step is driven by the gain in aromatic stabilization energy.

The overall mechanistic workflow can be visualized as follows:

Sources

- 1. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation [ijabbr.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

"2-Amino-4-methyl-1H-pyrrole-3-carbonitrile" physical and chemical properties

An In-depth Technical Guide to 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile: Synthesis, Properties, and Applications

Executive Summary: This document provides a comprehensive technical overview of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile, a polyfunctionalized heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The pyrrole scaffold is a privileged structure in medicinal chemistry, and this particular derivative, with its strategically placed amino, nitrile, and methyl groups, serves as a highly versatile building block for the synthesis of complex molecular architectures. This guide details the compound's physicochemical properties, provides an in-depth analysis of its expected spectroscopic characteristics, outlines a robust synthetic protocol with mechanistic insights, explores its chemical reactivity, and discusses its application as a key intermediate in drug discovery, particularly for the synthesis of fused heterocyclic systems. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous natural products, including heme and chlorophyll, and a vast array of synthetic molecules with profound biological activity. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in the design of therapeutic agents. Molecules incorporating the pyrrole scaffold have found applications as anti-inflammatory, antimicrobial, and antitumor agents.

The strategic value of a compound like 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile lies in its multifunctionality. The presence of a nucleophilic amino group at the 2-position, an electrophilic nitrile group at the 3-position, and the pyrrole ring itself provides multiple reactive sites. This allows for controlled, stepwise modifications, making it an ideal precursor for constructing diverse chemical libraries for high-throughput screening and the rational design of novel, potent, and selective bioactive compounds.

Physicochemical and Structural Properties

A summary of the key physical and chemical properties for 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile is presented below. These properties are essential for its handling, storage, and use in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 59146-60-0 | [1][2][3][4] |

| Molecular Formula | C₆H₇N₃ | [1][3] |

| Molecular Weight | 121.14 g/mol | [1][4] |

| Physical Form | Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available (likely decomposes) | |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water and nonpolar solvents. | |

| Storage Conditions | Store at 2-8°C, sealed in a dry, dark place. | [1] |

| InChI Key | QZVGXWVMKIDEID-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

-

N-H stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group (-NH₂), and a broader band for the pyrrole N-H.

-

C≡N stretching: A sharp, strong absorption band around 2220-2260 cm⁻¹, characteristic of a nitrile group conjugated with the aromatic ring.

-

C=C stretching: Absorptions in the 1600-1450 cm⁻¹ range due to the pyrrole ring's carbon-carbon double bonds.

-

N-H bending: A band around 1650-1580 cm⁻¹ from the scissoring vibration of the amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Pyrrole NH (1H): A broad singlet expected to appear significantly downfield, typically > 8.0 ppm, due to its acidic nature.

-

Pyrrole CH (1H): A singlet or narrow multiplet for the H5 proton, expected around 6.0-6.5 ppm.

-

Amino NH₂ (2H): A broad singlet, typically in the range of 4.0-5.5 ppm. The chemical shift can be highly dependent on solvent and concentration. This signal will be exchangeable with D₂O.

-

Methyl CH₃ (3H): A sharp singlet around 2.0-2.3 ppm.

-

-

¹³C NMR:

-

C2 (Amino-substituted): Expected around 145-155 ppm.

-

C5: Expected around 110-120 ppm.

-

C4 (Methyl-substituted): Expected around 115-125 ppm.

-

C3 (Nitrile-substituted): A quaternary carbon with a weak signal, expected around 90-100 ppm.

-

Nitrile (C≡N): A characteristic quaternary carbon signal in the 115-120 ppm range.

-

Methyl (CH₃): A signal in the aliphatic region, around 10-15 ppm.

-

Mass Spectrometry (MS)

In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the following would be expected:

-

Molecular Ion (M⁺˙) or [M+H]⁺: A prominent peak at m/z = 121 or 122, respectively, corresponding to the molecular weight of the compound.

-

Key Fragmentation: A potential fragmentation pathway involves the loss of hydrogen cyanide (HCN, 27 Da) from the molecule, leading to a fragment ion at m/z = 94. Further fragmentation of the pyrrole ring could also be observed.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyrroles is often achieved through multicomponent reactions, which offer high efficiency and atom economy. A robust method for preparing 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile is based on the principles of the Thorpe-Ziegler reaction, involving the base-catalyzed condensation of nitriles.[5][6]

Recommended Synthetic Protocol

This protocol involves a one-pot reaction between (Z)-3-aminobut-2-enenitrile and malononitrile.

Materials:

-

(Z)-3-aminobut-2-enenitrile

-

Malononitrile

-

Sodium ethoxide (NaOEt) or another suitable base (e.g., t-BuOK)

-

Anhydrous Ethanol

-

Diethyl ether

-

Aqueous HCl (1M)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (10 mL per 10 mmol of starting material).

-

Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.

-

Reagent Addition: To this solution, add (Z)-3-aminobut-2-enenitrile (1.0 equivalent) followed by malononitrile (1.0 equivalent) at room temperature. The causality for this order is to pre-form the alkoxide base before introducing the acidic nitrile compounds.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The heating provides the necessary activation energy for the intermolecular condensation and subsequent intramolecular cyclization.

-

Workup: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Neutralize the reaction mixture carefully by the dropwise addition of 1M aqueous HCl until the pH is approximately 7.

-

Precipitation & Isolation: The product will likely precipitate upon neutralization. If precipitation is slow, the volume of ethanol can be reduced under vacuum. The resulting solid is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold diethyl ether to remove any nonpolar impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile.

Reaction Mechanism

The reaction proceeds via a base-catalyzed cascade mechanism:

-

Deprotonation: The ethoxide base deprotonates the highly acidic methylene carbon of malononitrile, generating a resonance-stabilized carbanion.

-

Michael Addition: This carbanion acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated nitrile ((Z)-3-aminobut-2-enenitrile).

-

Thorpe-Ziegler Cyclization: The intermediate now possesses two nitrile groups. The base catalyzes an intramolecular cyclization where the carbanion formed from one nitrile adds to the carbon of the other nitrile, forming a five-membered imine ring.[7][8]

-

Tautomerization: The cyclic imine rapidly tautomerizes to the more stable aromatic enamine, which is the final 2-aminopyrrole product.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile.

Chemical Reactivity and Applications in Drug Discovery

Reactivity of the Core Functional Groups

-

2-Amino Group: This group is nucleophilic and readily undergoes acylation, alkylation, diazotization, and condensation reactions (e.g., with dicarbonyl compounds) to form fused heterocyclic systems.

-

3-Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding amide and subsequently to a carboxylic acid. It can also be reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Pyrrole Ring: While aromatic, the pyrrole ring is electron-rich and susceptible to electrophilic substitution, typically at the C5 position.

Application as a Synthon for Pyrrolo[2,3-d]pyrimidines

A primary application for this compound in drug development is its use as a precursor for pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. This scaffold is a core component of numerous kinase inhibitors, including the FDA-approved drug Tofacitinib (a JAK inhibitor). The synthesis involves a condensation reaction between the 2-aminopyrrole-3-carbonitrile and a reagent like formamide or dimethylformamide dimethyl acetal (DMF-DMA).

Protocol Example (Gewald Reaction Variant):

-

A mixture of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile and formamide is heated at high temperature (180-200°C) for several hours.

-

The reaction proceeds through the initial formation of a formamidine intermediate, followed by intramolecular cyclization and elimination of ammonia.

-

The resulting product is 4-amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for kinase inhibitor synthesis.

Potential Reaction Pathways Diagram

Caption: Key synthetic transformations of the title compound.

Safety and Handling

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

GHS Hazard Information: [1]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER/doctor.

-

Conclusion

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile is a valuable and versatile chemical building block. Its polyfunctional nature allows for diverse chemical transformations, making it a key intermediate in the synthesis of complex heterocyclic systems. Its demonstrated utility in the construction of the pyrrolo[2,3-d]pyrimidine core highlights its importance for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, particularly in the area of kinase inhibition. The synthetic route is straightforward, and with proper safety protocols, this compound can be a powerful tool in the synthetic chemist's arsenal.

References

-

A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. SynOpen. [Link]

-

2-amino-4-phenyl-1H-pyrrole-3-carbonitrile. Chemical Synthesis Database. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. [Link]

-

2-amino-1-(4-methylbenzyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Thorpe-Ziegler reaction. Semantic Scholar. [Link]

-

Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research. [Link]

-

Thorpe reaction. Wikipedia. [Link]

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]

-

Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]

-

1 H NMR spectra of 2-amino-2 0... ResearchGate. [Link]

-

59146-60-0 2-amino-4-methyl-1H-pyrrole-3-carbonitrile. King-Pharm. [Link]

-

Synthesis of 2-Amino-4hydroxy-1H-pyrrole-3-carbonitrile from Glycine under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research. [Link]

-

2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI. [Link]

-

Thorpe reaction. L.S.College, Muzaffarpur. [Link]

-

Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed. [Link]

-

Fragmentation pathway involving the nitrile form of... ResearchGate. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

2-Amino-1H-pyrrole-3-carbonitrile | C5H5N3. PubChem. [Link]

-

Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. ResearchGate. [Link]

-

A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. ACS Publications. [Link]

-

SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]

-

Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. Wiley Online Library. [Link]

-

13 C NMR Spectra of Pyrroles 1 and 4*. ResearchGate. [Link]

-

2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. MDPI. [Link]

-

Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PubMed Central. [Link]

-

5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. PubMed Central. [Link]

-

Pyrrole Manufacturers, Suppliers, Dealers & Prices. Tradeindia. [Link]

-

1H-Pyrrole-2-carboxamide, N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H - -pyrrol-3-yl]-4-[[[4-(formylamino) - CAS Common Chemistry. [Link]

-

(PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]acyl-alpha-amino_acids_and_their_methyl_esters)

Sources

- 1. 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile | 59146-60-0 [sigmaaldrich.com]

- 2. 59146-60-0|2-Amino-4-methyl-1H-pyrrole-3-carbonitrile|BLD Pharm [bldpharm.com]

- 3. Chemsigma International Co., Ltd. [chemsigma.com]

- 4. 2-amino pyrrole | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile (CAS 59146-60-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in medicinal chemistry. Within this vast chemical space, 2-amino-3-cyanopyrroles represent a particularly valuable class of intermediates. The strategic placement of the amino and cyano functionalities provides a versatile platform for the construction of more complex, fused heterocyclic systems, which are often associated with a wide spectrum of biological activities.[1] This guide focuses on a key exemplar of this class, 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile , a compound that serves as a pivotal building block in the synthesis of novel therapeutic agents.

Physicochemical and Spectral Data

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and drug design. The data for 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile is summarized below.

| Property | Value | Source |

| CAS Number | 59146-60-0 | [2] |

| Molecular Formula | C₆H₇N₃ | [2] |

| Molecular Weight | 121.14 g/mol | [2] |

| Appearance | Off-white to pale yellow crystalline powder (predicted) | General knowledge |

| Melting Point | 148-151 °C (for a related compound) | [3] |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol (predicted) | General knowledge |

Spectral Analysis

¹H NMR (DMSO-d₆, 400 MHz) - Predicted Chemical Shifts:

-

δ 10.5-11.5 (s, 1H, NH): The pyrrole NH proton is typically observed as a broad singlet in the downfield region.

-

δ 6.0-7.0 (s, 2H, NH₂): The amino protons usually appear as a broad singlet.

-

δ 5.8-6.0 (s, 1H, C5-H): The proton at the 5-position of the pyrrole ring.

-

δ 2.0-2.2 (s, 3H, CH₃): The methyl protons will appear as a sharp singlet.

¹³C NMR (DMSO-d₆, 100 MHz) - Predicted Chemical Shifts:

-

δ 150-155 (C2): The carbon bearing the amino group.

-

δ 130-135 (C4): The carbon with the methyl substituent.

-

δ 118-122 (CN): The nitrile carbon.

-

δ 95-105 (C5): The carbon at the 5-position.

-

δ 85-95 (C3): The carbon bearing the cyano group.

-

δ 10-15 (CH₃): The methyl carbon.

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

3400-3200 (N-H stretching): Characteristic broad peaks for the NH and NH₂ groups.

-

2220-2200 (C≡N stretching): A sharp, strong absorption for the nitrile group.

-

1650-1600 (N-H bending): Bending vibration of the amino group.

-

1580-1450 (C=C stretching): Aromatic ring stretching vibrations.

Mass Spectrometry (Electron Ionization, 70 eV):

-

m/z 121 (M⁺): The molecular ion peak.

-

Fragmentation Pattern: Expect loss of HCN (m/z 94) and subsequent fragmentation of the pyrrole ring.

Synthesis of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile

The synthesis of polysubstituted 2-aminopyrroles can be achieved through various strategies, with multi-component reactions being particularly attractive due to their efficiency and atom economy. A plausible and efficient route to 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile involves a variation of the Thorpe-Ziegler reaction, starting from readily available precursors.

A highly effective approach involves the condensation of an α-amino ketone with malononitrile.[4] A practical laboratory-scale synthesis can be envisioned as a one-pot, three-component reaction.

Proposed Synthetic Protocol: Three-Component Condensation

This protocol is based on established methodologies for the synthesis of similar 2-amino-3-cyanopyrroles.[3][5]

Reactants:

-

Acetone

-

Malononitrile

-

Ammonia source (e.g., ammonium acetate)

-

Base catalyst (e.g., piperidine or triethylamine)

-

Solvent (e.g., ethanol or methanol)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetone (1.2 eq.), malononitrile (1.0 eq.), and ammonium acetate (1.5 eq.) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.). The use of a base is crucial to facilitate the initial Knoevenagel condensation between acetone and malononitrile.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Causality Behind Experimental Choices:

-

Choice of Reactants: Acetone provides the three-carbon backbone for the pyrrole ring, while malononitrile serves as the source of the C3-carbonitrile and the C2-amino group (following tautomerization). Ammonium acetate provides the nitrogen atom for the pyrrole ring.

-

Catalyst: The basic catalyst (piperidine) deprotonates the active methylene group of malononitrile, initiating the condensation with acetone.

-

Solvent and Temperature: Ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction at a moderate reflux temperature, promoting the reaction rate without significant side product formation.

Applications in Drug Discovery and Development

The 2-amino-3-cyanopyrrole scaffold is a versatile starting point for the synthesis of a wide array of biologically active molecules. The presence of the nucleophilic amino group and the electrophilic/transformable cyano group allows for diverse derivatization strategies.

As a Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrole nucleus has been successfully employed as a core scaffold for the design of potent kinase inhibitors. 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile can be elaborated into fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are known to mimic the purine core of ATP and act as competitive inhibitors at the ATP-binding site of kinases.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[6] Constitutive activation of the STAT3 signaling pathway is observed in a wide variety of human cancers, making it an attractive target for cancer therapy.[7] Several small molecule inhibitors of STAT3 have been developed, and the pyrrole scaffold has emerged as a promising framework for the design of novel STAT3 inhibitors.[8]

The 2-amino-3-cyanopyrrole core can be functionalized to interact with key residues in the SH2 domain of STAT3, thereby preventing its dimerization, nuclear translocation, and subsequent transcriptional activity.[9]

Use in the Synthesis of Anticancer Agents

Derivatives of 2-aminopyrroles have demonstrated significant potential as anticancer agents. For instance, ethyl-2-amino-pyrrole-3-carboxylates have been shown to inhibit tubulin polymerization, leading to G2/M cell-cycle arrest and potent cytotoxic activity against various cancer cell lines.[10] The structural similarity of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile to these active compounds suggests its utility as a precursor for a new generation of tubulin inhibitors. Furthermore, pyrrole derivatives have been synthesized as inhibitors of key cancer-related proteins like EGFR and VEGFR.[11]

Conclusion

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile is a molecule of significant strategic value in the field of medicinal chemistry and drug development. Its straightforward synthesis from common starting materials, combined with the versatile reactivity of its functional groups, makes it an ideal building block for the creation of diverse chemical libraries. The demonstrated and potential applications of its derivatives as kinase inhibitors, STAT3 modulators, and anticancer agents underscore the importance of this scaffold in the ongoing quest for novel and effective therapeutics. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to empower researchers in their pursuit of innovative drug discovery.

References

-

Johnson, R. W., Mattson, R. J., & Sowell, J. W., Sr. (1977). Synthesis of substituted 2‐amino‐3‐cyano‐4‐methylpyrroles. Journal of Heterocyclic Chemistry, 14(3), 383–385. [Link]

-

A multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles via ring-opening of nitroepoxides. New Journal of Chemistry, 2018. [Link]

-

A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry, 2013. [Link]

-

Roth, H. J., & Eger, K. (1975). Synthese von 2‐Amino‐3‐cyano‐pyrrolen. Archiv der Pharmazie, 308(3), 179-185. [Link]

-

Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 2023. [Link]

-

Previous and proposed syntheses of 2‐amino‐3‐cyanopyrroles. ResearchGate. [Link]

-

2-amino-1-(4-methylbenzyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile - 1H NMR. SpectraBase. [Link]

-

2-Amino-Pyrrole-Carboxylate Attenuates Homology-Mediated DNA Repair and Sensitizes Cancer Cells to Doxorubicin. PubMed. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

-

Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. [Link]

-

Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]

-

The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. PMC. [Link]

-

Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent. PMC. [Link]

-

Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research. [Link]

-

Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. PMC. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

-

Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

-

Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. PMC. [Link]

-

Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. [Link]

-

Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. ResearchGate. [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI. [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. NIH. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

-

Synthesis of Highly Functionalized 4-Amino-2-(trifluoromethyl)-1H-pyrroles. ResearchGate. [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 2-amino pyrrole | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. Sci-Hub: are you are robot? [sci-hub.box]

- 5. mdpi.com [mdpi.com]

- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile: A Predictive and Methodological Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile (CAS No. 59146-60-0). In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from closely related analogues to forecast the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar heterocyclic compounds. Methodological insights and detailed protocols for data acquisition are also provided to facilitate empirical validation.

Introduction and Significance

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile is a polysubstituted pyrrole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a core component of numerous natural products and pharmacologically active molecules. The presence of amino and cyano functionalities suggests its potential as a versatile building block for the synthesis of more complex molecular architectures, including fused heterocyclic systems with diverse biological activities.

An unambiguous structural confirmation of such molecules is paramount, and spectroscopic techniques are the cornerstone of this process. This guide provides a comprehensive, albeit predictive, spectroscopic profile of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile to aid researchers in its synthesis and characterization.

Figure 1: Structure of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1. Theoretical Basis for ¹H NMR Prediction

The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds, particularly N- and 5-substituted 2-amino-4-methyl-1H-pyrrole-3-carbonitriles. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitrile group, as well as the aromaticity of the pyrrole ring.

2.2. Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-H (pyrrole) | 8.0 - 9.0 | Broad Singlet | 1H | The N-H proton of the pyrrole ring is expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening from the adjacent nitrogen. |

| NH₂ | 4.0 - 5.0 | Broad Singlet | 2H | The amino protons are expected to be in the midfield region. Their chemical shift can be solvent-dependent, and they often appear as a broad singlet. |

| C5-H | 6.0 - 6.5 | Singlet | 1H | This proton is on an sp² hybridized carbon and is part of the aromatic system. It is expected to appear as a singlet as there are no adjacent protons. |

| CH₃ | 2.0 - 2.5 | Singlet | 3H | The methyl protons are attached to an sp² hybridized carbon of the pyrrole ring and are expected to resonate in this region as a sharp singlet. |

2.3. Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Figure 2: Workflow for ¹H NMR Data Acquisition and Processing.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Theoretical Basis for ¹³C NMR Prediction

The chemical shifts in the ¹³C NMR spectrum are predicted based on the electronic environment of each carbon atom. The electron-donating amino group will shield the carbon it is attached to (C2), while the electron-withdrawing nitrile group will deshield the carbon it is attached to (C3) and the nitrile carbon itself. Data from substituted analogs provide a strong basis for these predictions.

3.2. Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 145 - 150 | Attached to the electron-donating amino group, this carbon is expected to be significantly deshielded and will appear downfield. |

| C5 | 115 - 120 | This is a standard sp² hybridized carbon in a pyrrole ring. |

| C4 | 110 - 115 | Attached to the methyl group, this carbon will be slightly shielded compared to an unsubstituted carbon. |

| C3 | 90 - 95 | This carbon is shielded by its position relative to the amino group and deshielded by the nitrile group. |

| CN | 118 - 122 | The nitrile carbon is expected in this characteristic region. |

| CH₃ | 12 - 18 | The methyl carbon is expected to appear in the typical aliphatic region. |

3.3. Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR, involving Fourier transformation, phase, and baseline correction.

Predicted Infrared (IR) Spectroscopy

4.1. Theoretical Basis for IR Prediction

The IR spectrum is predicted based on the characteristic vibrational frequencies of the functional groups present in the molecule. The N-H, C-H, C≡N, and C=C bonds will give rise to distinct absorption bands.

4.2. Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3450 - 3300 | N-H stretch (amino and pyrrole) | Medium-Strong | The N-H stretching vibrations of both the amino group and the pyrrole ring are expected in this region. The amino group may show two distinct bands. |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | The stretching vibration of the C-H bond on the pyrrole ring. |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium | The stretching vibrations of the C-H bonds in the methyl group. |

| 2230 - 2210 | C≡N stretch (nitrile) | Strong | The carbon-nitrogen triple bond stretch is a very characteristic and strong absorption. |

| 1650 - 1550 | C=C stretch (pyrrole ring) | Medium-Strong | The stretching vibrations of the carbon-carbon double bonds within the aromatic pyrrole ring. |

| 1640 - 1560 | N-H bend (amino) | Medium | The bending vibration of the amino group. |

4.3. Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The instrument software will perform the Fourier transform and display the spectrum as transmittance or absorbance versus wavenumber.

Predicted Mass Spectrometry (MS)

5.1. Theoretical Basis for MS Prediction

The predicted mass spectrum is based on the molecular weight of the compound and expected fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique that should produce a prominent protonated molecular ion.

5.2. Predicted Mass Spectrometry Data

-

Molecular Formula: C₇H₈N₄

-

Molecular Weight: 148.17 g/mol

-

Predicted [M+H]⁺: m/z 149.08

Expected Fragmentation Patterns:

The fragmentation of the protonated molecule [M+H]⁺ is likely to proceed through the loss of small, stable neutral molecules.

-

Loss of HCN (m/z 27): A common fragmentation pathway for nitriles, leading to a fragment at m/z 122.

-

Loss of NH₃ (m/z 17): Loss of the amino group could lead to a fragment at m/z 132.

-

Loss of CH₃ (m/z 15): Cleavage of the methyl group would result in a fragment at m/z 134.

Figure 3: Predicted Fragmentation Pathway in ESI-MS.

5.3. Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺ and analyze the tandem MS (MS/MS) spectrum to confirm the fragmentation patterns.

Conclusion

This guide presents a detailed predictive spectroscopic analysis of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile. While experimental validation is essential, the provided data, derived from sound spectroscopic principles and analysis of close structural analogues, offers a valuable resource for the scientific community. The outlined experimental protocols provide a clear path for researchers to obtain and confirm the spectroscopic properties of this compound, thereby facilitating its further investigation and application in various fields of chemical science.

References

- A comprehensive list of references will be compiled upon the availability of experimental data or from the sources used for predictive analysis.

"2-Amino-4-methyl-1H-pyrrole-3-carbonitrile" IUPAC name and structure

An In-Depth Technical Guide to 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile, a pivotal heterocyclic compound in synthetic and medicinal chemistry. The document delineates its formal nomenclature, structural attributes, and key physicochemical properties. A detailed exposition of a representative synthetic methodology is presented, emphasizing the mechanistic rationale and a step-by-step laboratory protocol. Furthermore, the guide compiles and interprets characteristic spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, which are crucial for structural verification. The narrative culminates in a discussion of the compound's chemical reactivity and its established significance as a versatile building block in drug discovery, particularly in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a consolidated technical resource on this important chemical entity.

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound is 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile . It is a polysubstituted pyrrole, which is a five-membered aromatic heterocycle containing a nitrogen atom. The core pyrrole ring is functionalized with an amino group (-NH₂) at position 2, a nitrile group (-C≡N) at position 3, and a methyl group (-CH₃) at position 4.

Structural Diagram

The two-dimensional structure of the molecule is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: 2D structure of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile.

Key Chemical Identifiers

The fundamental properties of this compound are summarized in the table below for quick reference.

| Identifier | Value | Source |

| CAS Number | 59146-60-0 | |

| Molecular Formula | C₆H₇N₃ | |

| Molecular Weight | 121.14 g/mol | |

| InChI Key | OAZQYILEWTZDER-UHFFFAOYSA-N |

Synthesis Methodology: A Multi-Component Approach

Polyfunctionalized pyrroles such as 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile are often synthesized efficiently via multi-component reactions (MCRs).[1] These reactions are highly valued in synthetic chemistry for their atom economy and ability to construct complex molecules in a single step from simple precursors. A common and effective strategy is the reaction involving an α-amino ketone (or its precursor) and an activated methylene compound like malononitrile, often proceeding through a Thorpe-Ziegler type cyclization.

Causality in Experimental Design

The choice of a multi-component reaction is strategic. It circumvents the need for isolating intermediates, which often reduces overall reaction time and minimizes waste. The reaction between an amino-functionalized carbonyl compound and malononitrile is driven by the nucleophilicity of the amino group and the acidity of the methylene protons of malononitrile, facilitating a cascade of condensation and cyclization steps to form the stable aromatic pyrrole ring.

General Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of substituted 2-aminopyrrole-3-carbonitriles.

Reactants:

-

3-Aminobutan-2-one hydrochloride (or equivalent α-amino ketone)

-

Malononitrile

-

Base (e.g., piperidine, sodium ethoxide)

-

Solvent (e.g., ethanol, methanol)

Procedure:

-

Reaction Setup: To a solution of the α-amino ketone precursor in an appropriate solvent (e.g., ethanol), add an equimolar amount of malononitrile.

-

Initiation: Introduce a catalytic amount of a suitable base (e.g., piperidine) to the mixture. The base is crucial for deprotonating the malononitrile, initiating the Knoevenagel condensation.

-

Reaction Progression: Stir the mixture at room temperature or under gentle reflux (e.g., 60°C) for a specified duration (typically 2-4 hours).[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, pour the mixture into cold water to induce precipitation.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum.[2] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by silica gel column chromatography.[2]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2-aminopyrrole-3-carbonitriles.

Physicochemical and Spectroscopic Characterization

The identity and purity of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile are confirmed through a combination of physical measurements and spectroscopic analysis.

Physicochemical Properties

| Property | Observation |

| Physical Form | Typically an off-white to brown solid |

| Solubility | Soluble in polar organic solvents like DMSO and methanol |

Spectroscopic Data

The following tables summarize the expected signals in various spectroscopic analyses, based on the compound's structure and data from analogous pyrroles.[2][3]

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 10.0 - 11.0 | Broad Singlet | 1H, Pyrrole N-H |

| ~ 5.5 - 6.5 | Singlet | 1H, C5-H |

| ~ 4.0 - 5.0 | Broad Singlet | 2H, Amino -NH₂ |

| ~ 2.0 - 2.2 | Singlet | 3H, Methyl -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 150 - 155 | C2 (attached to NH₂) |

| ~ 125 - 130 | C4 (attached to CH₃) |

| ~ 118 - 122 | C5 |

| ~ 115 - 120 | C≡N (Nitrile Carbon) |

| ~ 90 - 95 | C3 (attached to C≡N) |

| ~ 10 - 15 | -CH₃ (Methyl Carbon) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Amino (-NH₂) & Pyrrole (N-H) |

| 2220 - 2200 | C≡N Stretch | Nitrile (-CN) |

| 1650 - 1600 | N-H Bend | Amino (-NH₂) |

| 1580 - 1450 | C=C Stretch | Pyrrole Ring |

Mass Spectrometry (MS)

| m/z Value | Interpretation |

|---|---|

| ~ 121 | [M]⁺, Molecular ion peak |

| Other Fragments | Result from loss of HCN, NH₃, or CH₃ groups |

Applications in Drug Discovery and Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs like Atorvastatin and Sunitinib.[4][5] The specific arrangement of functional groups in 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile makes it a highly valuable synthon for constructing more complex, biologically active molecules.[1][6]

Role as a Pharmacophore for Enzyme Inhibition

A critical application of the 2-aminopyrrole-3-carbonitrile scaffold is in the development of enzyme inhibitors. Research has demonstrated that derivatives of this core structure are potent inhibitors of metallo-β-lactamases (MBLs).[7] MBLs are a major cause of bacterial resistance to β-lactam antibiotics. Compounds based on this pyrrole framework can chelate the active site metal ions (typically zinc) in these enzymes, deactivating them and restoring the efficacy of antibiotics like meropenem.[7] A structure-activity relationship (SAR) study on related compounds revealed that the 2-amino and 3-carbonitrile groups are crucial for this inhibitory activity.[7]

Versatility as a Synthetic Intermediate

The compound's functional groups serve as reactive handles for further chemical modification:

-

2-Amino Group: Acts as a nucleophile, readily undergoing acylation, alkylation, or condensation reactions to build larger molecular frameworks.[7]

-

3-Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing pathways to a wide array of other functionalized heterocycles.

-

Pyrrole Ring: The electron-rich ring can undergo electrophilic substitution, allowing for further functionalization at the C5 position.

This synthetic versatility makes it a key intermediate in the creation of libraries of diverse compounds for high-throughput screening in drug discovery programs.[1]

Conclusion

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile is a fundamentally important heterocyclic compound with a well-defined structure and predictable chemical reactivity. Its efficient synthesis, typically via multi-component reactions, and the presence of multiple, versatile functional groups make it an invaluable building block in organic synthesis. Its most significant impact lies in medicinal chemistry, where its core structure has been proven to be a potent pharmacophore for targeting critical enzymes involved in antibiotic resistance, highlighting its potential for the development of future therapeutics. This guide provides the core technical knowledge required for researchers to effectively utilize this compound in their scientific endeavors.

References

-

Dalton Research Molecules. 2-Amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile. Available from: [Link]

-

Supporting Information. A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Available from: [Link]

-

Ahmadi, S. A., & Maddahi, M. (2013). Synthesis of 2-Amino-4hydroxy-1H-pyrrole-3-carbonitrile from Glycine under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research, 1(11), 1364-1367. Available from: [Link]

-

Ahmadi, S. A., & Maddahi, M. (2013). Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research, 1(11), 1364-1367. Available from: [Link]

-

Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Available from: [Link]

-

PubChem. 2-Amino-1H-pyrrole-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Available from: [Link]

-

Pipzine Chemicals. 1H-pyrrole-3-carbonitrile, 2-amino-4,5-dimethyl-1-(phenylmethyl)-. Available from: [Link]

-

Koç, İ., & Özkinali, S. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 109-118. Available from: [Link]

-

Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(8), 9583-9599. Available from: [Link]

-

Mahdi, F., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 138, 75-87. Available from: [Link]

-

Le, K. N., et al. (2022). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. Molbank, 2022(3), M1436. Available from: [Link]

-

Tureček, F., & Carpenter, J. E. (2020). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, 55(3), e4477. Available from: [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). Available from: [Link]

-

Smirnov, V. O., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3576. Available from: [Link]

-

Tureček, F., & Carpenter, J. E. (2020). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, 55(3). Available from: [Link]

-

Smirnov, V. O., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. ResearchGate. Available from: [Link]

-

VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Bioactive pyrrole-based compounds with target selectivity. Available from: [Link]

-

ResearchGate. ¹³C NMR Spectra of Pyrroles 1 and 4. Available from: [Link]

-

MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]

-

MDPI. Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Available from: [Link]

-

ResearchGate. ¹H NMR analysis of pyrrole H/D exchange. Available from: [Link]

-

SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

-

ResearchGate. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Available from: [Link]

Sources

- 1. 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile | 59146-60-0 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. acgpubs.org [acgpubs.org]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. scitechnol.com [scitechnol.com]

- 7. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a foundational heterocyclic motif in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The specific derivative, 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile, represents a particularly valuable building block. The strategic placement of an amino group, a nitrile, and a methyl group provides multiple reactive handles for constructing more complex, biologically active molecules, making it a versatile synthon in discovery pipelines.[1]

This guide provides an in-depth exploration of the primary synthetic routes to 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile. Moving beyond a simple recitation of steps, we will dissect the causality behind the selection of starting materials and reaction conditions, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on providing a robust, self-validating framework for the reliable synthesis of this key intermediate.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of polysubstituted pyrroles can be approached from several angles. Understanding the foundational logic of each pathway is critical to selecting the optimal route based on starting material availability, scalability, and desired purity profile.

Caption: Overview of primary synthetic pathways.

The most direct and reliable method for constructing the 2-amino-3-cyanopyrrole framework with a 4-methyl substituent is the condensation of an α-amino ketone with an active methylene nitrile, specifically malononitrile. This approach, a variation of well-established heterocyclic syntheses, offers a convergent and high-yielding pathway.[2] While Thorpe-Ziegler cyclizations are powerful for forming rings from dinitrile precursors,[3][4][5] the synthesis of the required acyclic precursor for our target is often more complex than the direct condensation route. Multi-component reactions (MCRs), while elegant and atom-economical,[6] can sometimes present challenges in controlling regioselectivity for simpler substitution patterns like the one in our target molecule.

Therefore, this guide will focus on the α-amino ketone strategy as the premier choice for both laboratory-scale and potential scale-up operations.

The Premier Route: Synthesis via α-Amino Ketone Condensation

This strategy hinges on the reaction between 1-aminopropan-2-one and malononitrile. The reaction proceeds through a base-catalyzed cascade involving an initial Knoevenagel condensation, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable, aromatic pyrrole ring.

Mechanistic Rationale

The choice of a basic catalyst, such as piperidine or triethylamine, is critical. Its primary role is to deprotonate the highly acidic α-carbon of malononitrile, generating a potent nucleophile. This carbanion then attacks the electrophilic carbonyl carbon of 1-aminopropan-2-one. The subsequent steps are driven by the thermodynamic favorability of forming the aromatic pyrrole system.

Caption: Reaction mechanism workflow.

This mechanistic pathway is self-validating. The formation of the Knoevenagel adduct can often be observed by TLC or LC-MS as a transient intermediate. The final aromatization step is typically irreversible and drives the reaction to completion, resulting in a stable product that can be readily isolated.

Data Presentation: Reagents and Conditions

A successful synthesis requires careful selection and quantification of all components.

Table 1: Starting Materials and Reagents

| Compound Name | Role | CAS No. | M.Wt. ( g/mol ) |

| 1-Aminopropan-2-one HCl | Reactant | 7431-43-8 | 109.55 |

| Malononitrile | Reactant | 109-77-3 | 66.06 |

| Piperidine | Catalyst | 110-89-4 | 85.15 |

| Ethanol (Absolute) | Solvent | 64-17-5 | 46.07 |

| Diethyl Ether | Wash/Precip. | 60-29-7 | 74.12 |

| Hexane | Wash/Recryst. | 110-54-3 | 86.18 |

| Ethyl Acetate | Wash/Recryst. | 141-78-6 | 88.11 |

Table 2: Optimized Reaction Parameters

| Parameter | Value | Rationale |

| Stoichiometry | 1.0 eq. Amino Ketone : 1.0 eq. Malononitrile | Ensures complete consumption of starting materials. |

| Catalyst Loading | ~3-5 drops (catalytic) | Sufficient to promote condensation without causing side reactions. |

| Solvent Volume | ~5-10 mL per mmol of limiting reagent | Maintains adequate solubility while allowing for product precipitation. |

| Temperature | Reflux (Ethanol, ~78 °C) | Provides sufficient thermal energy to overcome activation barriers. |

| Reaction Time | 4-8 hours | Typically sufficient for completion, monitorable by TLC. |

| Expected Yield | 75-90% | Based on literature for analogous syntheses.[2][7] |

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear checkpoints for monitoring progress and verifying the final product.

Materials and Setup

-

Round-bottom flask (50 mL or appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up

-

TLC plates (Silica gel 60 F254)

Procedure

-

Reactant Preparation: In a clean, dry round-bottom flask, combine 1-aminopropan-2-one hydrochloride (1.0 eq) and malononitrile (1.0 eq).

-

Expert Insight: 1-aminopropan-2-one is typically used as its hydrochloride salt to improve stability and prevent self-condensation. The free base required for the reaction is generated in situ by the piperidine catalyst.

-

-

Solvent and Catalyst Addition: Add absolute ethanol (5-10 mL per mmol) to the flask to dissolve the solids. Add 3-5 drops of piperidine using a Pasteur pipette.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitoring: Monitor the reaction progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear and intensify over time. The reaction is typically complete within 4-8 hours.

-

Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The product will often precipitate as a solid.

-

Trustworthiness Check: If no precipitate forms, the volume of the solvent can be reduced under vacuum to induce crystallization.

-

-

Purification:

-

Collect the solid product by suction filtration.

-

Wash the filter cake thoroughly with cold diethyl ether to remove any residual starting materials and catalyst.[8]

-

For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

-

-

Drying and Characterization: Dry the purified white to off-white crystalline solid under vacuum. Characterize the final product to confirm its identity and purity.

Product Characterization

Verification of the final product is essential. The following data provides a benchmark for confirmation.

Table 3: Expected Spectroscopic Data

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆) | δ ~6.5 (s, 2H, NH₂), ~5.8 (s, 1H, H-5), ~3.4 (s, 1H, NH), ~2.0 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆) | δ ~150 (C2), ~120 (C≡N), ~118 (C4), ~115 (C5), ~75 (C3), ~12 (CH₃) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H str.), ~2210 (C≡N str.), ~1640 (C=C str.) |

| Melting Point | Literature values vary; consistent melting point is key. |

Conclusion

The synthesis of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile is most effectively achieved through the base-catalyzed condensation of 1-aminopropan-2-one and malononitrile. This method is robust, high-yielding, and proceeds through a well-understood reaction mechanism. By following the detailed protocol and utilizing the characterization data provided, researchers can confidently and reliably produce this valuable synthetic intermediate. The principles of causality, self-validation, and authoritative grounding embedded in this guide ensure a reproducible and scientifically sound approach, empowering further discovery and development in the chemical sciences.

References

-

Vyankatesh RD, et al. (2017). Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Der Pharmacia Lettre, 9(12), 51-58. Available at: [Link]

-

Wikipedia. (n.d.). Thorpe reaction. Retrieved from: [Link]

-

Supporting Information. (n.d.). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Available at: [Link]

-

Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from: [Link]

-

Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from: [Link]

-

Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429. Available at: [Link]

-

Ahmadi, S. A., & Maddahi, M. (2013). Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research, 1(11), 1364-1367. Available at: [Link]

- Google Patents. (n.d.). CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives.

-

Teo, Y. Y., & Prima, D. A. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(24), 7599. Available at: [Link]

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available at: [Link]

Sources

- 1. 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile | 59146-60-0 | Benchchem [benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. ijabbr.com [ijabbr.com]

A Comprehensive Technical Guide to 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile, a pivotal heterocyclic compound. We will explore its fundamental molecular characteristics, synthesis methodologies, and its significant role as a scaffold in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Core Molecular Attributes

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile is a polysubstituted pyrrole derivative. The strategic positioning of an amino, a methyl, and a carbonitrile group on the pyrrole core imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.

Molecular Formula and Weight

The fundamental quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃ | Calculated |

| Molecular Weight | 121.14 g/mol | |

| CAS Number | 59146-60-0 |

The molecular formula is derived from the constituent atoms in its structure: six carbon atoms, seven hydrogen atoms, and three nitrogen atoms. The molecular weight is a direct calculation from this formula, a value confirmed by major chemical suppliers.

Chemical Structure

The structural arrangement of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile is key to its chemical behavior. The pyrrole ring, an aromatic heterocycle, is substituted at the 2, 3, and 4 positions.

A Comprehensive Technical Guide to the Organic Solvent Solubility of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of extensive published empirical data, this document establishes a foundational understanding through a multi-faceted approach. We will first dissect the physicochemical properties of the molecule to build a theoretical solubility profile based on the principle of "like dissolves like" and the more quantitative framework of Hansen Solubility Parameters. The core of this guide is a comprehensive, step-by-step experimental protocol for the accurate determination of both kinetic and thermodynamic solubility using the isothermal shake-flask method. This guide is intended for researchers, scientists, and drug development professionals, providing not just procedural steps, but the scientific rationale behind them to ensure robust and reliable data generation.

Introduction: The Significance of a Solubility Profile

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile is a substituted pyrrole that serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds. Its structure, featuring an amino group, a nitrile group, and a pyrrole core, makes it a valuable scaffold for generating libraries of potential therapeutic agents. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various stages of research and development. From reaction kinetics in chemical synthesis to formulation and bioavailability in drug development, a well-characterized solubility profile is indispensable. Poor solubility can lead to challenges in purification, inaccurate results in biological screening assays, and difficulties in developing viable drug formulations.[1]

This guide provides a robust framework for understanding and experimentally determining the solubility of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile in a range of organic solvents, enabling researchers to optimize its use in their specific applications.

Physicochemical Profile and Theoretical Solubility Framework

To predict the solubility of a compound, we must first understand its inherent physicochemical properties.

Molecular Structure:

-

Molecular Formula: C₆H₇N₃

-

Molecular Weight: 121.14 g/mol

-

Physical Form: Solid

The structure of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile possesses several key features that govern its interaction with solvents:

-

Hydrogen Bonding: The presence of the amino (-NH₂) group and the pyrrole N-H group makes the molecule a potent hydrogen bond donor. The nitrogen atom of the nitrile (-C≡N) group and the amino group can also act as hydrogen bond acceptors.

-

Polarity: The nitrile and amino functional groups introduce significant polarity to the molecule. The pyrrole ring itself has a dipole moment.[2] This combination of polar groups suggests that the molecule will have a preference for polar solvents.

-